molecular formula C10H7ClF3NO3S B14034181 1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034181
M. Wt: 313.68 g/mol
InChI Key: FISRVUAAPVJLQK-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a phenyl ring substituted with a nitro (-NO₂) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position. This compound’s structural complexity arises from the combination of electron-withdrawing substituents (nitro and -SCF₃) and the reactive α-chlorinated ketone moiety. Such groups influence its physicochemical properties, including solubility, stability, and reactivity, making it a candidate for specialized applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C10H7ClF3NO3S

Molecular Weight

313.68 g/mol

IUPAC Name

1-chloro-1-[2-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)7-4-6(19-10(12,13)14)2-3-8(7)15(17)18/h2-4,9H,1H3

InChI Key

FISRVUAAPVJLQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Overview

The synthesis of 1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one generally involves multi-step organic transformations. The key synthetic challenges include:

  • Introduction of the trifluoromethylthio group onto the aromatic ring.
  • Nitration of the aromatic ring at the correct position.
  • Formation of the chloro-substituted propan-2-one side chain.

These steps are typically performed sequentially or through carefully designed intermediates to ensure regioselectivity and high yield.

Core Reaction Types

  • Nitration : Electrophilic aromatic substitution to introduce the nitro group.
  • Introduction of trifluoromethylthio group : Often achieved via nucleophilic substitution or cross-coupling methods using trifluoromethylthiolating reagents.
  • Acylation and halogenation : Formation of the propan-2-one moiety with a chloro substituent, commonly via reaction with chloropropionyl chloride or related acyl chlorides.

Detailed Preparation Methods

Synthesis of 1-(2-Nitro-5-(trifluoromethylthio)phenyl)propan-2-one Intermediate

The precursor to the target compound is often the ketone 1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one , which is then chlorinated at the alpha position.

  • Step 1: Nitration of the aromatic ring

    Starting from a suitable phenylpropane derivative, nitration is performed under controlled conditions to introduce the nitro group at the 2-position relative to the trifluoromethylthio substituent. This step requires precise temperature control and stoichiometry to avoid over-nitration or undesired isomers.

  • Step 2: Introduction of trifluoromethylthio group

    The trifluoromethylthio group is incorporated via nucleophilic substitution or electrophilic trifluoromethylthiolation using reagents such as trifluoromethylthiolating agents or trifluoromethylthio salts. This step is critical due to the high reactivity and sensitivity of the trifluoromethylthio moiety.

  • Step 3: Friedel-Crafts acylation

    The aromatic ring bearing the nitro and trifluoromethylthio groups undergoes Friedel-Crafts acylation with propan-2-one derivatives to form the ketone intermediate.

The overall process can be summarized as follows:

Step Reaction Type Key Reagents/Conditions Outcome
1 Nitration HNO3/H2SO4, controlled temperature Introduction of nitro group at 2-position
2 Trifluoromethylthiolation Electrophilic or nucleophilic trifluoromethylthiolating agents Installation of SCF3 group at 5-position
3 Friedel-Crafts acylation Propan-2-one or acyl chloride, Lewis acid catalyst (e.g., AlCl3) Formation of aromatic ketone intermediate

Chlorination to Form this compound

The final step involves chlorination at the alpha position of the ketone side chain to introduce the chloro substituent:

  • Reagents : Chloropropionyl chloride or other chlorinating agents.
  • Conditions : The reaction is typically performed under controlled temperature with anhydrous solvents to avoid hydrolysis.
  • Purification : The crude product is purified by recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC).

Reaction Monitoring and Purification

  • Monitoring : Thin-layer chromatography (TLC) and HPLC are commonly used to monitor reaction progress and assess purity.
  • Purification : Recrystallization from suitable solvents or chromatographic methods ensure high purity of the final compound.
  • Drying : Organic phases are often dried over sodium sulfate before concentration under reduced pressure.

Representative Data Table for Physical and Chemical Properties

Property Value/Description
Molecular Formula C10H7ClF3NO3S
Molecular Weight 313.68 g/mol
Appearance Pale yellow solid
Key Functional Groups Chloro substituent, nitro group, trifluoromethylthio group
Typical Purification Recrystallization, HPLC
Common Solvents Toluene, dichloromethane

Summary of Key Literature Findings

  • The trifluoromethylthio group significantly enhances the compound's lipophilicity and electronic properties, which are critical for its biological activity.
  • The nitro group facilitates electrophilic substitution and modulates reactivity.
  • Chlorination at the alpha position of the ketone is achieved using chloropropionyl chloride, yielding the target compound with high regioselectivity.
  • Reaction conditions require careful control to avoid side reactions, especially during trifluoromethylthiolation and chlorination steps.
  • Purification methods such as recrystallization and chromatography ensure the compound's suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the propan-2-one core but differ in substituents, enabling a comparative analysis of structural and functional attributes:

1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one

  • Structure : Replaces the nitro and -SCF₃ groups with a phenylhydrazine moiety.
  • Properties: Crystallography: Monoclinic crystal system (space group P2₁/c) with hydrogen bonding via N–H···O interactions, influencing packing density and melting behavior . Reactivity: The hydrazine group enables participation in condensation reactions, contrasting with the electrophilic aromatic substitution pathways favored by nitro and -SCF₃ groups in the target compound .
  • Applications: Used in synthesizing hydrazonoyl chlorides, a class of intermediates in heterocyclic chemistry .

3-Chloro-1-(thiophen-2-yl)propan-1-one

  • Structure : Features a thiophene ring instead of a substituted phenyl group.
  • Electronic Effects : The thiophene’s electron-rich nature contrasts with the electron-deficient aromatic system in the target compound, altering reactivity toward electrophiles or nucleophiles .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Structure : Lacks the nitro and chloro groups but retains a trifluoromethyl (-CF₃) substituent.
  • Synthesis : Produced via acetic anhydride-mediated acylation, followed by reductive amination for pharmaceutical applications (e.g., fenfluramine synthesis) .
  • Reactivity : The absence of a nitro group reduces aromatic ring deactivation, enhancing susceptibility to electrophilic substitution compared to the target compound .

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

  • Structure : Substitutes nitro and -SCF₃ with methoxy (-OCH₃) and chloro (-Cl) groups.
  • Electronic Profile : Methoxy is electron-donating, opposing the electron-withdrawing effects of nitro and -SCF₃. This difference significantly impacts regioselectivity in further functionalization .

Implications of Substituent Effects

  • Nitro Group : Enhances electrophilicity of the aromatic ring, directing further substitutions to meta/para positions. Increases molecular weight and may reduce solubility in polar solvents.
  • Chlorinated Ketone : The α-chloro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or substitutions.

Biological Activity

1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one, also known by its CAS number 914225-55-1, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects, and applications in various fields.

The molecular formula for this compound is C10H8ClF3N2O3SC_{10}H_8ClF_3N_2O_3S, with a molecular weight of approximately 303.69 g/mol. It contains a chloro group, a nitro group, and a trifluoromethylthio group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₈ClF₃N₂O₃S
Molecular Weight303.69 g/mol
CAS Number914225-55-1
Boiling PointNot available
Storage ConditionsSealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethylthio group enhances lipophilicity and may improve the compound's ability to cross cellular membranes, facilitating its interaction with intracellular targets.

Inhibition Studies

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzymes and receptors. For instance, studies have shown that similar compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens such as Plasmodium falciparum and Mycobacterium tuberculosis .

Biological Activities

This compound has been evaluated for various biological activities:

Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. The presence of the nitro group is known to enhance antimicrobial activity by generating reactive nitrogen species within bacterial cells .

Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential activity against cancer cell lines. In vitro assays have indicated cytotoxic effects on certain cancer cells, warranting further investigation into its mechanisms of action .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of nucleic acids, which is crucial for the proliferation of both normal and cancerous cells .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives with trifluoromethyl groups exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .
  • Cytotoxicity Assays : Research evaluating the cytotoxic effects on human cancer cell lines demonstrated that certain analogs could induce apoptosis, highlighting their potential as chemotherapeutic agents .
  • Enzyme Targeting : Investigations into enzyme inhibition revealed that compounds with similar structures effectively inhibited DHODH, indicating a potential pathway for drug development targeting parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 1-Chloro-1-(2-nitro-5-(trifluoromethylthio)phenyl)propan-2-one in laboratory settings?

  • Methodological Answer : A diazo-based approach is commonly employed for nitro-substituted aromatic ketones. For example, General Procedure G (adapted from diazo chemistry) involves reacting a diazo precursor with halogenating agents under controlled conditions. Purification via flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) is recommended to isolate the product . Ensure rigorous control of reaction stoichiometry and temperature to avoid side reactions from the electron-withdrawing nitro and trifluoromethylthio groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • 1H NMR : Identify proton environments (e.g., aromatic protons, methyl groups). For example, the trifluoromethylthio group causes distinct splitting patterns in adjacent protons .
  • 19F NMR : Essential for confirming the presence and electronic environment of the trifluoromethylthio (-SCF₃) group .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated m/z for C₁₀H₈ClF₃NO₃S: ~314.0) and detect isotopic patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and elevated temperatures (e.g., 40°C/75% RH). Monitor degradation via HPLC and track the appearance of byproducts such as nitro-reduction intermediates or hydrolysis products. Store in amber vials under inert atmosphere (argon/nitrogen) at -20°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell parameters vs. density functional theory (DFT) predictions) be resolved for this compound?

  • Methodological Answer :

  • Use SHELXL for refinement against high-resolution X-ray data to resolve discrepancies in hydrogen bonding or torsional angles .
  • Cross-validate computational models (DFT-optimized geometries) with experimental data by comparing bond lengths and angles. Non-classical interactions (e.g., C–H···O/N) may explain deviations in packing motifs .

Q. What experimental strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodological Answer :

  • Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for ketone functionalization).
  • Use X-ray crystallography to confirm stereochemistry, as demonstrated for structurally related propanone derivatives .
  • Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers address conflicting spectral data (e.g., NMR vs. IR) for the nitro and trifluoromethylthio groups?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the electron-withdrawing nitro group.
  • Compare experimental IR stretching frequencies (e.g., NO₂ symmetric/asymmetric vibrations) with computational predictions (DFT) to validate assignments .

Q. What are the optimal conditions for regioselective functionalization of the aromatic ring in this compound?

  • Methodological Answer :

  • Leverage the directing effects of the nitro and trifluoromethylthio groups. The nitro group is meta-directing, while -SCF₃ acts as an ortho/para director.
  • Use electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled acidic conditions. Monitor regiochemistry via LC-MS and NMR .

Data Contradiction Analysis

Q. How to interpret discrepancies between theoretical and experimental LogP values for this compound?

  • Methodological Answer :

  • Calculate theoretical LogP using software (e.g., ChemAxon, ACD/Labs) and compare with experimental reversed-phase HPLC retention times.
  • Adjust for the polar contribution of the nitro and -SCF₃ groups, which may deviate from standard fragment-based predictions .

Q. What methodological steps resolve inconsistencies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Perform kinetic studies (e.g., reaction calorimetry) to identify exothermic intermediates or side reactions.
  • Optimize mixing efficiency and temperature gradients using microreactors or flow chemistry setups .

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